![molecular formula C11H10N2 B12653057 4,5-Dihydromethylcyclopenta[de]cinnoline CAS No. 84029-61-8](/img/structure/B12653057.png)
4,5-Dihydromethylcyclopenta[de]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydromethylcyclopenta[de]cinnoline is a heterocyclic compound with the molecular formula C11H10N2.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,5-Dihydromethylcyclopenta[de]cinnolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 4-Alkylpyridazin mit Nitrostyrol in Gegenwart einer Base wie Piperidin, die oft durch Mikrowellenbestrahlung unterstützt wird . Die Reaktion wird in einem Lösungsmittel wie Dioxan bei erhöhten Temperaturen (um 100 °C) durchgeführt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsverfahren nicht leicht verfügbar sind, würde die Synthese solcher Verbindungen im industriellen Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,5-Dihydromethylcyclopenta[de]cinnolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere reduzierbare Gruppen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nucleophile (z. B. Amine) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen könnte.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydromethylcyclopenta[de]cinnolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird beim Studium biologischer Pfade und Interaktionen verwendet.
Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Dihydromethylcyclopenta[de]cinnolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Pfaden beteiligt sind. Der genaue Mechanismus kann je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .
Wirkmechanismus
The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cinnolin: Eine Stammverbindung mit einer ähnlichen Struktur, aber ohne die Dihydromethylgruppe.
Chinolin: Eine weitere heterocyclische Verbindung mit einem Stickstoffatom im Ring.
Isochinolin: Ein Isomer von Chinolin mit dem Stickstoffatom in einer anderen Position.
Einzigartigkeit
4,5-Dihydromethylcyclopenta[de]cinnolin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das unterschiedliche chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
CAS-Nummer |
84029-61-8 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
QKHJMTICNLAHEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3=C2C(=CC=C3)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





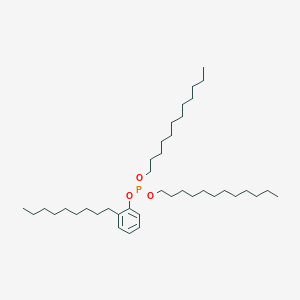

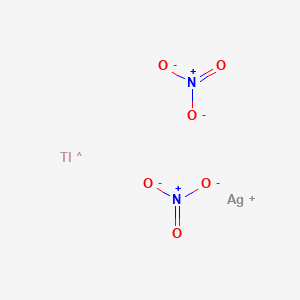
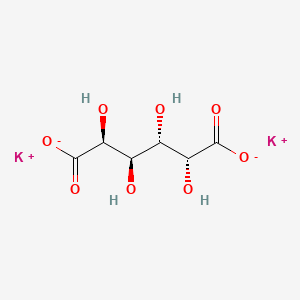



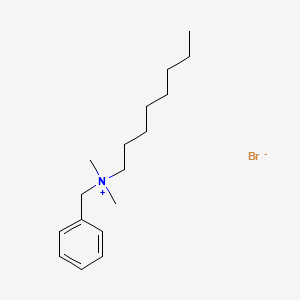
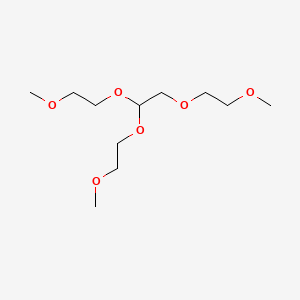
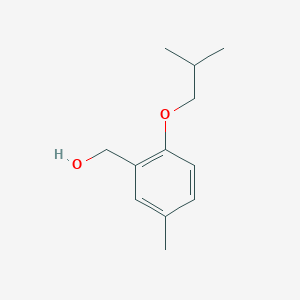
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
